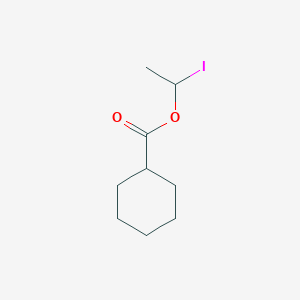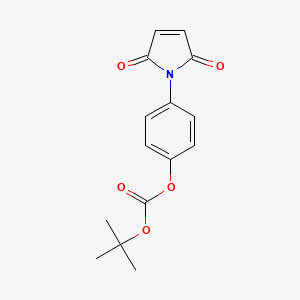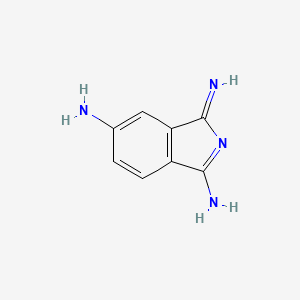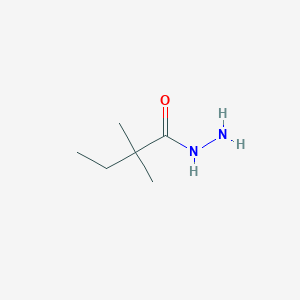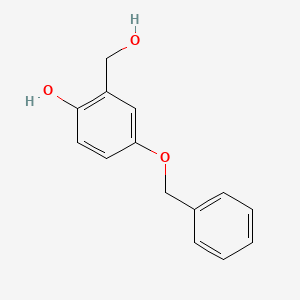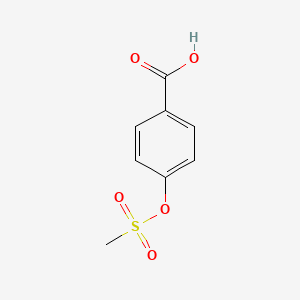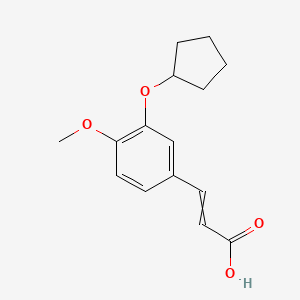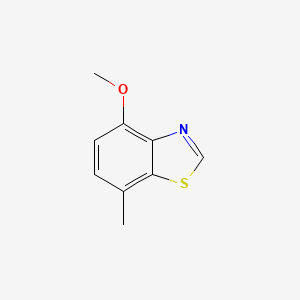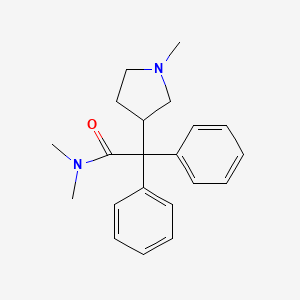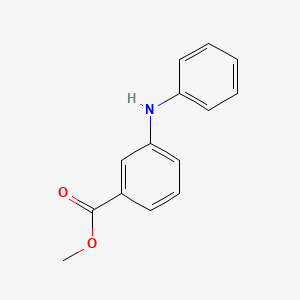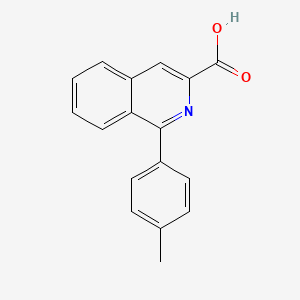
1-(p-Tolyl)isoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Tolyl)isoquinoline-3-carboxylic acid is an organic compound belonging to the isoquinoline family Isoquinolines are aromatic polycyclic compounds characterized by a benzene ring fused to a pyridine ring This specific compound features a 4-methylphenyl group attached to the isoquinoline core, with a carboxylic acid functional group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)isoquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the regioselective electrophilic reactions at specific positions of the isoquinoline core, followed by subsequent conversions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product yield and purity.
化学反応の分析
Types of Reactions: 1-(p-Tolyl)isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
1-(p-Tolyl)isoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial properties against plant pathogens.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
作用機序
The mechanism of action of 1-(p-Tolyl)isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membrane integrity, inhibit motility, and prevent biofilm formation . The compound’s interaction with cellular components leads to morphological changes and impaired cellular functions.
類似化合物との比較
1-(4-Methylphenyl)isoquinoline: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.
Isoquinoline-3-carboxylic acid: Lacks the 4-methylphenyl group, affecting its biological activity and applications.
1-Phenylisoquinoline-3-carboxylic acid: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness: 1-(p-Tolyl)isoquinoline-3-carboxylic acid is unique due to the presence of both the 4-methylphenyl group and the carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
89242-17-1 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
1-(4-methylphenyl)isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)16-14-5-3-2-4-13(14)10-15(18-16)17(19)20/h2-10H,1H3,(H,19,20) |
InChIキー |
LYBFJSVPDRRTQX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C32)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



